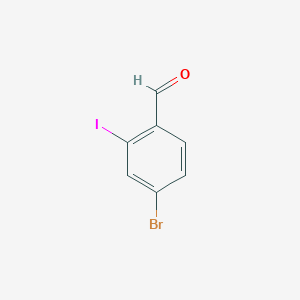

4-Bromo-2-iodobenzaldehyde

Description

Overview of Halogenated Aromatic Aldehydes in Organic Synthesis

Halogenated aromatic aldehydes are a class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. researchgate.neta2bchem.com The presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzene (B151609) ring, in addition to the aldehyde group, imparts unique reactivity to these molecules. researchgate.netjove.com This allows for a wide range of chemical transformations, making them valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. a2bchem.com The aldehyde functional group can undergo various reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine. researchgate.netsmolecule.com Simultaneously, the halogen substituents can participate in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. a2bchem.comsmolecule.com The specific type and position of the halogen atoms on the aromatic ring influence the compound's reactivity, allowing chemists to strategically design and synthesize target molecules with desired properties. wuxibiology.com

Historical Context of Benzaldehyde (B42025) Derivatives in Chemical Research

The study of benzaldehyde and its derivatives has a rich history dating back to the early 19th century. In 1803, the French pharmacist Martrès first extracted benzaldehyde from bitter almonds. wikipedia.org This discovery paved the way for further investigations by Pierre Robiquet and Antoine Boutron-Charlard, who also worked with the oil from bitter almonds. wikipedia.org A significant milestone was achieved in 1832 when Friedrich Wöhler and Justus von Liebig first synthesized benzaldehyde. wikipedia.org

Over the years, research expanded to include a wide variety of benzaldehyde derivatives, which are used as raw materials for industrially important substances. researchgate.net The development of synthetic methods to introduce various functional groups onto the benzaldehyde scaffold has been a continuous area of focus. This has led to the creation of a vast library of derivatives with diverse chemical and physical properties, many of which have found applications in fields such as fragrances, flavorings, and pharmaceuticals. wikipedia.orgresearchgate.netacs.org

Contemporary Relevance of Polyhalogenated Benzaldehydes in Academia

In modern academic research, polyhalogenated benzaldehydes, which are benzaldehyde molecules substituted with multiple halogen atoms, have garnered significant attention. These compounds are recognized as valuable building blocks for the synthesis of complex organic molecules and are of particular interest in medicinal chemistry. rsc.org The presence of multiple halogens offers a platform for selective and sequential chemical modifications, providing access to novel molecular architectures.

Recent studies have explored the use of polyhalogenated benzaldehydes as aryl group donors in catalytic reactions, leading to the formation of 2-aryl acetaldehydes, which are useful intermediates for further functionalization. rsc.org The regioselectivity of reactions involving polyhalogenated benzaldehydes is a key area of investigation, with computational studies being employed to understand and predict reaction outcomes. wuxibiology.com For instance, in nucleophilic aromatic substitution reactions of polyhalogenated benzaldehydes, the leaving ability of the different halogens (F > Cl ≈ Br > I) and the electronic effects of the aldehyde group play a crucial role in determining which halogen is displaced. wuxibiology.com This intricate reactivity makes polyhalogenated benzaldehydes a fascinating subject for academic inquiry and a powerful tool in the development of new synthetic methodologies. nih.govacs.org

Unique Reactivity Profile of 4-Bromo-2-iodobenzaldehyde: A Research Perspective

This compound is a dihalogenated benzaldehyde that presents a particularly interesting case for academic research due to its distinct reactivity profile. The presence of two different halogen atoms, bromine and iodine, at specific positions on the aromatic ring allows for selective chemical transformations. lookchem.com This unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules. a2bchem.comlookchem.com

The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key feature of this compound. The carbon-iodine bond is generally more reactive towards certain coupling reactions, such as those catalyzed by palladium, allowing for selective functionalization at the 2-position. This selective reactivity enables the stepwise introduction of different substituents, providing a pathway to highly functionalized aromatic compounds that would be challenging to synthesize through other methods. This makes this compound a versatile tool for synthetic chemists exploring the construction of intricate molecular frameworks. a2bchem.com

Chemical Profile of this compound

| Property | Value | Source |

| CAS Number | 1261470-87-4 | glpbio.comcymitquimica.comchemsrc.comsigmaaldrich.combldpharm.comchemicalbook.com |

| Molecular Formula | C7H4BrIO | glpbio.comcymitquimica.combldpharm.com |

| Molecular Weight | 310.91 g/mol | cymitquimica.com |

| Appearance | Off-white to faint cream powder | cymitquimica.com |

| Purity | 97% | cymitquimica.comchemsrc.com |

Propriétés

IUPAC Name |

4-bromo-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFYPBIPKMTEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261470-87-4 | |

| Record name | 4-Bromo-2-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Iodobenzaldehyde

Established Synthetic Routes to Halogenated Benzaldehydes

The preparation of halogenated benzaldehydes is a cornerstone of organic synthesis, providing key intermediates for the construction of more complex molecules. The introduction of halogen atoms onto the aromatic ring can be achieved through various methods, each with its own advantages in terms of regioselectivity and reaction conditions.

Direct halogenation of benzaldehyde (B42025) or its derivatives is a common approach to introduce bromine and iodine. The success of these reactions hinges on controlling the position of halogenation, which is influenced by the electronic nature of the aldehyde group and any other substituents present on the ring.

The synthesis of 4-bromo-2-iodobenzaldehyde can be envisioned through a stepwise process involving the sequential introduction of the two different halogen atoms. The order of these steps is crucial and is dictated by the directing effects of the substituents. For instance, starting with a substituted benzaldehyde, one halogen can be introduced, followed by the second. The synthesis of related compounds, such as 4-bromo-2-methoxybenzaldehyde, has been achieved from 1,4-dibromo-2-fluorobenzene (B72686) by first introducing the aldehyde group and then performing a nucleophilic aromatic substitution to introduce the methoxy (B1213986) group. google.com A similar strategy could potentially be adapted for the synthesis of this compound.

A general challenge in the synthesis of polyhalogenated aromatic compounds is controlling the regioselectivity. The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde using KBrO3 highlights the use of in situ bromine generation for electrophilic aromatic substitution. sunankalijaga.org This method avoids the direct handling of toxic molecular bromine. sunankalijaga.org

Achieving regioselective bromination is critical in the synthesis of specifically substituted benzaldehydes. The directing effect of the aldehyde group (a meta-director) and other substituents on the ring must be considered. In some cases, a directing group can be used to achieve a desired substitution pattern. For example, O-methyloxime has been employed as a directing group in the palladium-catalyzed ortho-bromination of substituted benzaldoximes, which can then be deprotected to yield the 2-bromobenzaldehydes. acs.org

Solid-state reactions using N-bromosuccinimide (NBS) have been shown to produce exclusively nuclear brominated products with aromatic aldehydes. rsc.org This method offers a high degree of selectivity compared to solution-phase reactions which can yield multiple products. rsc.org For activated aromatic systems, various brominating agents and conditions have been developed to achieve high regioselectivity. nih.gov For instance, the bromination of some coumarin (B35378) precursors (salicylaldehydes) can be controlled to introduce bromine at specific positions. unica.it

Table 1: Examples of Regioselective Bromination Reactions

| Starting Material | Reagent/Catalyst | Product | Reference |

| Substituted Benzaldehydes | O-Methyloxime, Pd-catalyst | Substituted 2-Bromobenzaldehydes | acs.org |

| Aromatic Aldehydes | N-Bromosuccinimide (solid-state) | Nuclear Brominated Products | rsc.org |

| Salicylaldehyde | N-Bromosuccinimide, AIBN, CCl4 | 3-Bromo-2-hydroxy-5-methylbenzaldehyde | unica.it |

This table is interactive. Click on the headers to sort.

The introduction of an iodine atom at a specific position on the benzaldehyde ring can be accomplished using various iodinating agents. N-iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic compounds. organic-chemistry.org Its reactivity can be enhanced by the use of catalysts such as trifluoroacetic acid or iron(III) triflimide, allowing for the iodination of a broad range of arenes under mild conditions. organic-chemistry.org The combination of NIS with a catalytic amount of trifluoroacetic acid has been shown to be effective for the regioselective iodination of various methoxy- or methyl-substituted aromatic compounds. organic-chemistry.org

Iodine monochloride (ICl) is another important reagent for electrophilic iodination. acs.orgnih.gov The regioselectivity of iodination with ICl can be influenced by the solvent and the presence of other substituents. For example, the iodination of 3,5-dichloro-substituted phenols, anisoles, and anilines with different iodinating systems shows preferential ortho or para iodination depending on the starting material. nih.gov The use of silver salts in conjunction with iodine can also provide a route to iodoarenes. nih.gov

Table 2: Common Reagents for Regioselective Iodination

| Reagent | Typical Substrates | Key Features |

| N-Iodosuccinimide (NIS) | Electron-rich aromatics, phenols, anilines | Mild conditions, can be activated by acids. |

| Iodine Monochloride (ICl) | Activated and deactivated aromatics | Reactivity depends on solvent polarity. |

| Iodine/Silver Salts | Chlorinated phenols, anisoles, anilines | Offers access to specific iodoarene isomers. |

This table is interactive. Click on the headers to sort.

An alternative synthetic strategy involves starting with a substituted toluene (B28343) or benzyl (B1604629) alcohol and then oxidizing the methyl or alcohol group to an aldehyde at a later stage. This approach can be advantageous if the desired halogenation pattern is more easily achieved on the toluene or benzyl alcohol precursor.

Radical bromination of the methyl group of a substituted toluene is a common method to introduce a functional group that can later be converted to an aldehyde. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or under photochemical conditions. researchgate.netmasterorganicchemistry.com The resulting benzyl bromide can then be oxidized to the corresponding benzaldehyde.

For example, visible-light-induced free-radical bromination of para-substituted toluenes with NBS 'on water' has been reported as an environmentally friendly approach. researchgate.net This method can lead to mono- or dibromination at the benzylic position. researchgate.net The selectivity of benzylic versus aryl bromination can be controlled by the reaction conditions. For instance, photo-initiated reactions with NBS in dichloromethane (B109758) have shown improved selectivity for benzylic bromination compared to thermally initiated reactions. gla.ac.uk The benzylic bromination of toluene derivatives can also be achieved using blue or UV LEDs with aqueous HBr and an oxidizing agent. researchgate.net The resulting (dibromomethyl)benzene (B1582451) derivatives can then be hydrolyzed to the corresponding aldehydes. researchgate.net

Approaches from Substituted Toluene or Benzyl Alcohol Precursors

Oxidation of Benzyl Halides to Aldehydes (e.g., using N-Methylmorpholine N-oxide)

The oxidation of benzylic halides to their corresponding aldehydes is a fundamental transformation in organic synthesis. researchgate.net This conversion is often more convenient than the oxidation of corresponding alcohols. researchgate.net One effective method employs N-methylmorpholine N-oxide (NMO) as the oxidant. lookchem.comrsc.org The reaction mechanism, analogous to the Kornblum oxidation, involves the nucleophilic substitution of the halide on the benzyl group by the oxygen atom of the amine N-oxide. lookchem.com This step forms an N-alkoxy salt intermediate. Subsequent deprotonation at the benzylic carbon leads to the formation of the aldehyde product. lookchem.com

This method has been shown to be effective for a variety of benzyl halides, including chlorides, bromides, and iodides. lookchem.com To enhance reaction rates and efficiency, this oxidation is often performed using green chemistry techniques such as microwave irradiation in an ionic liquid solvent. lookchem.comscispace.com This combination not only accelerates the conversion but also simplifies the work-up and purification process, with the ionic liquid often being recoverable and reusable. researchgate.netlookchem.com Research has demonstrated that benzylic halides can be rapidly converted to their aldehyde counterparts in good to excellent yields using this protocol. lookchem.com

For instance, the oxidation of benzyl chloride using NMO under microwave irradiation shows a significant decrease in yield when the amount of NMO is reduced. Using 2 equivalents of NMO resulted in a 97% yield, which dropped to 82% when only 1.2 equivalents were used. lookchem.com This highlights the role of NMO as the stoichiometric oxidant in this transformation. lookchem.com

Advanced Synthetic Strategies

Modern organic synthesis increasingly relies on advanced catalytic systems to construct complex molecules with high efficiency and selectivity. Palladium- and copper-catalyzed reactions, along with green chemistry principles, are at the forefront of developing new routes to halogenated benzaldehydes.

Palladium catalysis offers powerful tools for the synthesis of functionalized benzaldehydes. acs.orgrug.nl These methods often involve the coupling of aryl halides with various partners. A significant challenge in these reactions is the inherent reactivity of the aldehyde group, which can undergo side reactions with the organometallic reagents used in the coupling process. acs.org

One advanced strategy involves a two-step, one-pot procedure where an aldehyde is protected in situ as a stable aluminum hemiaminal intermediate. acs.orgrug.nl This intermediate is formed by the reduction of a Weinreb amide with a reducing agent like diisobutylaluminium hydride (DIBAL-H). acs.org The masked aldehyde is then stable enough to undergo a subsequent palladium-catalyzed cross-coupling reaction with a nucleophilic organometallic reagent. acs.orgrug.nl This approach allows for the synthesis of a variety of substituted benzaldehydes. acs.org

Another sophisticated application of palladium catalysis is the annulation of arynes by 2-haloarenecarboxaldehydes to produce fluoren-9-ones. nih.gov In this process, a palladium(0) catalyst undergoes oxidative cyclization with an aryne to form a palladacycle intermediate. nih.gov Subsequent oxidative addition of the 2-haloarenecarboxaldehyde, such as 2-iodobenzaldehyde (B48337), to this intermediate leads to a palladium(IV) species, which then undergoes reductive elimination to form the product. nih.gov This methodology is tolerant of multiple halogen substituents on the benzaldehyde ring. nih.gov

The Larock heteroannulation is another key palladium-catalyzed reaction used to synthesize indole (B1671886) rings from a 2-iodoaniline (B362364) and an alkyne. ub.edu The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and subsequent cyclization. ub.edu While not directly producing a benzaldehyde, this reaction showcases the versatility of palladium catalysis in constructing complex molecules from halogenated aromatic precursors.

Copper-catalyzed reactions provide an efficient and cost-effective alternative to palladium-based systems for certain transformations. Cascade reactions, in particular, are highly valued for their ability to form multiple chemical bonds in a single operation, increasing synthetic efficiency. nih.gov

One notable example is the copper-catalyzed three-component cascade reaction for synthesizing quinazolines and 1,2,4-oxadiazoles. bohrium.comthieme-connect.com This process uses readily available starting materials like benzaldehydes, benzylamines, and anilines or hydroxylamine. bohrium.comthieme-connect.com The reaction sequence involves nucleophilic addition, introduction of a halogen donor, nucleophilic substitution, and a final Cu(II)-catalyzed aerobic oxidation step, using oxygen as a green oxidant. bohrium.com This method demonstrates good yields and a broad substrate scope, including compatibility with halogenated starting materials, which allows for further synthetic modifications. thieme-connect.com

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of halogenated benzaldehyde synthesis, this involves using safer solvents, reducing waste, and employing catalytic methods over stoichiometric reagents. google.comresearchgate.net

One green approach is the use of ultrasound-assisted, solventless reactions. For example, the in situ oxidation of benzyl halides followed by reductive amination can be performed without a solvent and with ultrasound assistance, providing an efficient and environmentally friendly route to related amine products. rsc.org

For the halogenation step itself, traditional methods often use harsh reagents. A greener alternative utilizes inexpensive and readily available sodium halides (NaX) as the halogen source in combination with Oxone as a powerful oxidant. researchgate.net This reaction can be carried out in ethanol (B145695), a more environmentally friendly solvent, under transition-metal-free and oxidant-free (in the traditional sense) conditions. researchgate.net This protocol has been successfully applied to the selective halogenation of various aromatic compounds. researchgate.net

Furthermore, the development of catalytic systems that operate in aqueous media represents a significant advancement. researchgate.net For instance, the oxidation of organic halides to aldehydes has been achieved using quinolinium chlorochromate in water without any co-solvent, demonstrating a move away from volatile organic compounds. researchgate.net

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound is critically dependent on the careful optimization of reaction parameters. The choice of solvent, operating temperature, and the nature of the catalyst can have a profound impact on the reaction outcome.

The interplay between solvent, temperature, and catalyst is crucial for maximizing reaction efficiency. For instance, in the synthesis of bis(indolyl)methanes from aldehydes and indoles, a systematic optimization revealed the ideal conditions. tezu.ernet.in

The following table illustrates the optimization of the synthesis of a bis(indolyl)methane derivative, showcasing the impact of different parameters.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂S₂O₈ (5) | CH₃CN | Reflux | 72 |

| 2 | K₂S₂O₈ (5) | H₂O | 80 | 65 |

| 3 | K₂S₂O₈ (5) | THF | Reflux | 70 |

| 4 | K₂S₂O₈ (5) | Ethanol | 80 | 94 |

| 5 | K₂S₂O₈ (5) | Ethanol | 60 | 85 |

| 6 | K₂S₂O₈ (5) | Ethanol | Room Temp. | 45 |

| 7 | K₂S₂O₈ (2) | Ethanol | 80 | 82 |

| 8 | None | Ethanol | 80 | No Reaction |

| Data derived from a study on the synthesis of bis(indolyl)methanes catalyzed by K₂S₂O₈. tezu.ernet.in |

As the table shows, ethanol was the superior solvent, and a temperature of 80 °C provided the highest yield (94%). tezu.ernet.in Reducing the catalyst loading or lowering the temperature resulted in decreased yields, while the absence of a catalyst prevented the reaction entirely. tezu.ernet.in

Similarly, in the copper-catalyzed synthesis of thiochromeno-thioflavone from 2-iodobenzaldehyde, temperature was a critical factor. The initial step was conducted at 100 °C, but the formation of the final tetracyclic product required increasing the temperature to 130 °C for the second, more demanding C-S bond formation step. rsc.org This demonstrates how temperature can be used to control sequential steps in a one-pot reaction.

The choice of catalyst and additives is also paramount. In a one-pot reduction/cross-coupling procedure for aldehyde synthesis, various palladium catalysts and hydride sources were screened. acs.org The combination of a specific palladium catalyst (Pd(PtBu₃)₂) and DIBAL-H as the hydride source in toluene gave the best yield (85%). acs.org Using a different hydride source like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) with the same catalyst resulted in a significantly lower yield of 31%. acs.org

Stereochemical Considerations in Synthesis

The synthesis of this compound does not involve any stereochemical considerations. The target molecule is planar and achiral, meaning it does not possess any stereocenters or exhibit stereoisomerism (e.g., enantiomers or diastereomers).

The key characteristics of the molecule that lead to this lack of stereochemistry are:

Planar Structure: The benzene (B151609) ring is a planar system.

Achiral Substituents: The substituents (bromo, iodo, and formyl groups) are themselves achiral.

Symmetry: The molecule possesses a plane of symmetry that is coplanar with the benzene ring.

As all starting materials and intermediates in the typical synthetic routes are also achiral, there is no formation of stereoisomers that would require separation or stereoselective control during the synthesis. Therefore, the synthetic procedures focus entirely on regioselectivity (the correct placement of substituents on the aromatic ring) and functional group transformations rather than on controlling stereochemistry. While this compound can be a precursor in reactions that form chiral molecules, its own preparation is stereochemically straightforward. chalmers.senih.gov

Purification and Isolation Techniques for Research Scale Production

The purification and isolation of this compound from the reaction mixture on a research scale are crucial for obtaining a product of high purity. The most commonly employed techniques are flash chromatography and crystallization. acs.orgnih.gov

Flash Chromatography: This is a primary method for purifying the crude product after synthesis. acs.orgrsc.org The process involves passing the mixture through a column of silica (B1680970) gel under pressure. The separation is based on the differential adsorption of the components onto the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

Stationary Phase: Silica gel is the standard adsorbent. acs.org

Mobile Phase (Eluent): A mixture of non-polar and slightly polar solvents is typically used. Common solvent systems include petroleum ether/ethyl acetate (B1210297) or cyclohexane (B81311)/acetone. acs.orgrsc.org The polarity of the eluent is often gradually increased to effectively separate the product from impurities. For instance, a gradient from 100:1 to 10:1 petroleum ether:ethyl acetate has been reported. rsc.org In another instance, the crude solid was adsorbed on silica gel using a cyclohexane/acetone mixture, followed by purification with cyclohexane as the eluent. acs.org

Crystallization: Crystallization is often used as a final purification step or for isolating the product after chromatographic purification. nih.gov This technique relies on the principle that the desired compound will be less soluble in a particular solvent system at lower temperatures than the impurities. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, pure crystals of this compound can be formed and then isolated by filtration. This method is effective for achieving high purity and was utilized in a multi-gram scale synthesis of a related compound where the intermediate was isolated by crystallization. nih.gov

Table 2: Purification Techniques for this compound

| Technique | Details | Purpose |

| Flash Silica Gel Chromatography | Stationary Phase: Silica GelMobile Phase Examples: - Petroleum ether / Ethyl acetate (e.g., gradient from 100:1 to 10:1) rsc.org- Cyclohexane acs.org | To separate the target compound from unreacted starting materials, reagents, and by-products. |

| Crystallization | The product is dissolved in a suitable solvent and allowed to slowly crystallize, often upon cooling. | To obtain a highly pure, solid product. Can be used post-chromatography or as a primary purification method. nih.gov |

This table outlines the standard laboratory-scale purification methods for this compound.

Following purification, the identity and purity of the isolated white to off-white solid product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the results match published data. acs.org

Chemical Reactivity and Transformation Studies of 4 Bromo 2 Iodobenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical modifications, including oxidation, reduction, and condensation reactions.

The aldehyde functional group of 4-bromo-2-iodobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2-iodobenzoic acid. This transformation can be achieved using strong oxidizing agents. While specific studies on this compound are not prevalent, analogous transformations of similar aromatic aldehydes are well-documented. For instance, 4-bromobenzaldehyde (B125591) can be oxidized to 4-bromobenzoic acid in high yields. orgsyn.org

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction with potassium permanganate is typically carried out in an aqueous solution, often under basic conditions, followed by acidification to yield the carboxylic acid. researchgate.net Chromium trioxide, often used in the form of the Jones reagent (a solution of CrO₃ in aqueous sulfuric acid and acetone), is another powerful oxidant for this conversion.

Table 1: Oxidation of Aromatic Aldehydes This table presents generalized data for the oxidation of substituted benzaldehydes.

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water/Acetone | Basic, then acidic workup | Carboxylic Acid |

| Chromium Trioxide (CrO₃) / Jones Reagent | Acetone | Acidic | Carboxylic Acid |

The aldehyde group can be reduced to a primary alcohol, (4-bromo-2-iodophenyl)methanol. This is a common transformation in organic synthesis, and standard reducing agents are effective. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most frequently used reagents for this purpose. lumenlearning.comyoutube.com

Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). lumenlearning.comyoutube.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran, followed by a careful aqueous workup. youtube.comyoutube.com Both reagents efficiently convert the aldehyde to the corresponding primary alcohol. lumenlearning.comyoutube.com

Table 2: Reduction of Aromatic Aldehydes This table presents generalized data for the reduction of substituted benzaldehydes.

| Reducing Agent | Typical Solvent | Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Anhydrous, followed by aqueous workup | Primary Alcohol |

The aldehyde functional group of this compound can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govresearchgate.netalayen.edu.iqijmcmed.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is often catalyzed by an acid or a base and is a reversible process. ijmcmed.org

The resulting Schiff bases, containing the 4-bromo-2-iodophenyl moiety, can be valuable ligands in coordination chemistry or intermediates for the synthesis of more complex molecules. nih.govresearchgate.net For example, the reaction of an aromatic aldehyde with aniline (B41778) derivatives leads to the formation of N-benzylideneanilines. ijmcmed.org

Table 3: Schiff Base Formation from Aromatic Aldehydes This table presents generalized data for the condensation of substituted benzaldehydes with primary amines.

| Amine Reactant | Catalyst | Typical Solvent | Product |

| Primary Alkyl/Aryl Amines | Acid or Base (optional) | Ethanol, Methanol | Schiff Base (Imine) |

Reactions Involving Halogen Substituents

The presence of two different halogen atoms on the aromatic ring, bromine and iodine, allows for selective and sequential reactions, particularly in the realm of metal-catalyzed cross-coupling reactions.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions, especially when the aromatic ring is activated by electron-withdrawing groups. chemguide.co.ukresearchgate.netresearchgate.netsemanticscholar.orgyoutube.com The aldehyde group in this compound has a moderate electron-withdrawing effect, which can facilitate nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

However, direct nucleophilic displacement of the bromo or iodo group would require harsh conditions or the presence of strong electron-withdrawing groups. The relative reactivity of halogens in nucleophilic aromatic substitution generally follows the order F > Cl > Br > I, which is the reverse of the trend for leaving group ability in Sₙ1 and Sₙ2 reactions.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key feature of this molecule. The C-I bond is generally more reactive than the C-Br bond in the oxidative addition step of the catalytic cycle for these reactions. researchgate.netnih.gov This allows for selective coupling at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations. researchgate.netnih.gov

Suzuki Reaction: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netarkat-usa.org Selective Suzuki coupling at the C-I bond of this compound would yield a 4-bromo-2-substituted benzaldehyde (B42025) derivative.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. sctunisie.orgnih.govresearchgate.netresearchgate.net Similar to the Suzuki reaction, selective coupling at the more reactive C-I bond can be achieved.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netbeilstein-journals.orgresearchgate.netnih.govrsc.org The higher reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the 2-position of the benzaldehyde.

Table 4: Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | General Reactivity Order of Aryl Halides | Expected Selective Reaction Site on this compound |

| Suzuki Coupling | C-I > C-Br > C-Cl | Carbon-Iodine bond |

| Heck Coupling | C-I > C-Br > C-Cl | Carbon-Iodine bond |

| Sonogashira Coupling | C-I > C-Br > C-Cl | Carbon-Iodine bond |

This selective reactivity makes this compound a valuable building block for the synthesis of complex, polysubstituted aromatic compounds through sequential cross-coupling strategies.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-Catalyzed Cross-Coupling Applications

The presence of two different halogen atoms on the aromatic ring of this compound, along with an aldehyde functional group, makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond, enabling chemoselective transformations. wikipedia.orgnbinno.com

This selective reactivity is a cornerstone of various palladium-catalyzed reactions, including the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.orgwikipedia.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. nobelprize.org

Suzuki Coupling:

The Suzuki coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryls and substituted aromatic compounds. wikipedia.orglibretexts.org In the case of this compound, the reaction can be tuned to occur selectively at the C-I bond by carefully choosing the reaction conditions. This allows for the introduction of an aryl or vinyl group at the 2-position while leaving the bromo group intact for subsequent transformations.

The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Similar to the Suzuki coupling, the higher reactivity of the C-I bond in this compound allows for selective olefination at the 2-position.

The mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step yields the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst. wikipedia.orgnih.gov

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The chemoselectivity of the Sonogashira reaction with this compound again favors the reaction at the more labile C-I bond, enabling the synthesis of 2-alkynyl-4-bromobenzaldehyde derivatives. researchgate.netlibretexts.org

The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination affords the coupled alkyne product. youtube.com

| Palladium-Catalyzed Reaction | Coupling Partner | Bond Formed | Key Features |

| Suzuki Coupling | Organoboron compound | C-C (sp2-sp2) | Synthesis of biaryls and substituted arenes. wikipedia.orglibretexts.org |

| Heck Reaction | Alkene | C-C (sp2-sp2) | Formation of substituted alkenes. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne | C-C (sp2-sp) | Synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann reaction, represent another important class of transformations for aryl halides. byjus.comwikipedia.org While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more versatile protocols. wikipedia.orgnih.gov For a substrate like this compound, copper-catalyzed reactions can be employed for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

The Ullmann condensation, a variant of the Ullmann reaction, is used to form aryl ethers, aryl thioethers, and aryl amines. wikipedia.org These reactions typically involve the coupling of an aryl halide with an alcohol, thiol, or amine in the presence of a copper catalyst and a base. rsc.org The reactivity of the aryl halides in Ullmann reactions generally follows the trend I > Br > Cl, suggesting that initial coupling would occur at the C-I bond of this compound.

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. In the classic Ullmann biaryl synthesis, an active copper(I) species is generated, which then undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org A subsequent reductive elimination step yields the biaryl product. In Ullmann-type condensations, a copper(I) alkoxide, amide, or thiolate is proposed to react with the aryl halide. wikipedia.org

| Copper-Catalyzed Reaction | Reactant | Bond Formed | Typical Conditions |

| Ullmann Biaryl Synthesis | Aryl halide | C-C (aryl-aryl) | High temperatures, stoichiometric copper. byjus.comwikipedia.org |

| Ullmann Condensation | Alcohol/Amine/Thiol | C-O/C-N/C-S | Copper catalyst, base, polar solvents. wikipedia.orgrsc.org |

Dehalogenation Studies

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for initiating a variety of organic transformations. ethz.ch One such application is the reductive dehalogenation of aryl halides. This process typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light and initiates a single-electron transfer (SET) process. ethz.ch

In the context of dehalogenation, the excited photocatalyst can reduce the aryl halide, leading to the formation of an aryl radical and a halide anion. This aryl radical can then be trapped by a hydrogen atom source to yield the dehalogenated product. The greater reduction potential of iridium-based photocatalysts allows for the reduction of a broader range of aryl halides compared to ruthenium-based catalysts. ethz.ch While specific studies on this compound are not prevalent, the general principles of photoredox-catalyzed dehalogenation of vicinal dihaloarenes are applicable. nih.gov

The presence of two different halogen atoms in this compound allows for the exploration of selective dehalogenation strategies. The difference in the C-X bond dissociation energies (C-I < C-Br) often permits the selective removal of the iodine atom while retaining the bromine atom.

This can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst, where the more reactive C-I bond is preferentially cleaved. Other methods may involve the use of specific reducing agents or reaction conditions that can differentiate between the two halogens. The ability to selectively dehalogenate one site provides a route to synthesize 4-bromobenzaldehyde from this compound, which can then be used in further synthetic steps where the iodo group is not desired.

Multi-Component Reactions and Domino Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgscispace.com The functional groups present in this compound, namely the aldehyde, the bromo group, and the iodo group, make it a potentially valuable substrate for the design of novel MCRs and domino (or cascade) reactions.

For instance, the aldehyde group can participate in classic MCRs such as the Mannich or Ugi reactions. A domino process could be envisioned where an initial cross-coupling reaction at the C-I bond is followed by an intramolecular reaction involving the aldehyde functionality. Such sequential reactions in a single pot can rapidly build molecular complexity from a relatively simple starting material.

Mechanistic Investigations of Key Reactions

The mechanisms of palladium- and copper-catalyzed reactions are complex and have been the subject of extensive research. For palladium-catalyzed cross-coupling reactions involving this compound, the key mechanistic feature is the selective oxidative addition of the C-I bond to the Pd(0) center. youtube.com This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Following this initial step, the catalytic cycles for Suzuki, Heck, and Sonogashira reactions proceed through their established pathways of transmetalation/migratory insertion and reductive elimination. libretexts.orgnih.govyoutube.com

Mechanistic studies of these reactions often employ techniques such as kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates to elucidate the role of ligands, bases, and other additives. rsc.orgmdpi.comamanote.com

In copper-catalyzed reactions like the Ullmann coupling, the mechanism is less universally agreed upon but is generally thought to proceed through organocopper intermediates. The reaction may involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles, and the exact pathway can be influenced by the ligands, substrates, and reaction conditions. whiterose.ac.ukdntb.gov.ua Understanding these mechanistic details is crucial for the rational design of more efficient and selective transformations involving dihalogenated substrates like this compound.

Computational Mechanistic Studies (e.g., DFT calculations)

While specific computational studies exclusively focused on this compound are not prevalent in the literature, density functional theory (DFT) calculations have been extensively used to investigate the mechanisms of reactions involving structurally similar aryl halides and benzaldehydes. These studies provide valuable insights into the anticipated reactivity of this compound in various transformations.

DFT calculations are instrumental in elucidating reaction pathways, determining transition state geometries and energies, and predicting the selectivity of complex organic reactions. For halogenated benzaldehydes, these computational models can predict the relative activation barriers for the oxidative addition of a palladium catalyst to the C-I versus the C-Br bond, a key step in many cross-coupling reactions. It is well-established that the C-I bond is weaker and therefore more reactive towards oxidative addition than the C-Br bond. DFT calculations can quantify this energy difference, providing a theoretical basis for the observed selectivity.

For instance, in a hypothetical Suzuki-Miyaura coupling reaction, DFT calculations could model the energy profile of the catalytic cycle. This would involve calculating the energies of intermediates and transition states for the oxidative addition of a palladium(0) complex to both the C-I and C-Br bonds of this compound. The results would be expected to show a significantly lower activation energy for the C-I bond insertion, thus predicting that the reaction will selectively occur at the iodo-substituted position.

Similarly, in reactions involving the aldehyde group, such as the Horner-Wadsworth-Emons reaction, computational studies on related aromatic aldehydes have helped to understand the stereochemical outcomes. elsevierpure.com These studies suggest that electron-withdrawing substituents on the aromatic ring can stabilize the intermediates and transition states, influencing the (E)/(Z) selectivity of the resulting alkene. elsevierpure.com

Table 1: Representative Theoretical Energy Barriers for Oxidative Addition in a Halogenated Aromatic Compound

| Bond | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| C-I | Pd(PPh₃)₄ | 15-20 | Favored pathway |

| C-Br | Pd(PPh₃)₄ | 20-25 | Disfavored pathway |

Note: The data in this table is representative and based on typical values obtained from DFT studies on similar aryl halides. Specific values for this compound would require dedicated computational analysis.

Experimental Mechanistic Elucidation

The mechanisms of reactions involving substrates like this compound are often elucidated through a combination of kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, the selective reactivity of the two different halogen substituents can be experimentally verified. wikipedia.orgnih.govnih.govnih.gov By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time), it is possible to achieve selective coupling at the more reactive C-I bond while leaving the C-Br bond intact. Subsequent modification of the reaction conditions can then allow for a second coupling reaction at the C-Br position.

For example, in a Buchwald-Hartwig amination, reacting this compound with one equivalent of an amine in the presence of a suitable palladium catalyst and base would be expected to yield the 2-amino-4-bromobenzaldehyde (B1289445) derivative as the major product. wikipedia.orglibretexts.org The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the relative amounts of starting material, mono-aminated product, and any di-aminated side product.

Kinetic isotope effect (KIE) studies are another powerful tool for mechanistic elucidation. While not specifically reported for this compound, studies on similar systems have used ¹³C KIEs to probe the rate-determining step of the Buchwald-Hartwig amination. nih.gov Such experiments could, in principle, be applied to reactions of this compound to gain a deeper understanding of the transition state structures.

The mechanism of the Wittig and Horner-Wadsworth-Emmons reactions, which involve the aldehyde functionality, has been extensively studied. organic-chemistry.orgrsc.orgwikipedia.orgnih.gov Experimental evidence, including nuclear magnetic resonance (NMR) spectroscopy studies, has been used to identify key intermediates such as oxaphosphetanes. rsc.org The formation and decomposition of these intermediates determine the stereochemistry of the final alkene product. rsc.org For a substrate like this compound, the electronic effects of the halogen substituents would be expected to influence the reaction rate and potentially the stereoselectivity of the olefination.

Table 2: Common Experimental Techniques for Mechanistic Elucidation

| Technique | Purpose | Information Gained |

| Reaction Kinetics Monitoring (e.g., HPLC, GC) | To follow the concentration of reactants, intermediates, and products over time. | Reaction rates, rate laws, and identification of reaction intermediates. |

| Isotope Labeling Studies (e.g., ¹³C, ²H) | To trace the path of atoms through a reaction. | Identification of bond-breaking and bond-forming steps in the rate-determining step. |

| Crossover Experiments | To determine if a reaction is intra- or intermolecular. | Insights into the nature of the reactive species. |

| Intermediate Trapping/Isolation | To capture and characterize transient species. | Direct evidence for the existence of proposed intermediates. |

| Spectroscopic Analysis (e.g., NMR, IR) | To identify the structure of reactants, products, and intermediates. | Structural information and confirmation of functional group transformations. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of 4-bromo-2-iodobenzaldehyde provides specific information about the electronic environment of the protons on the aromatic ring and the aldehyde functional group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine, iodine, and aldehyde substituents.

The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The aromatic protons exhibit a more complex splitting pattern due to spin-spin coupling with neighboring protons.

Table 1: Representative ¹H NMR Data for Substituted Benzaldehydes

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 4-Bromobenzaldehyde (B125591) | CDCl₃ | 10.00 (s, 1H), 7.83-7.86 (m, 2H), 7.53-7.55 (m, 2H) rsc.org |

| 2-Bromobenzaldehyde | DMSO-d₆ | 10.29 (s, 1H), 7.86 (d, J=8.1 Hz, 1H), 7.67 (d, J=7.7 Hz, 1H), 7.39 (t, J=7.4 Hz, 2H) chemicalbook.com |

| 2-Iodobenzaldehyde (B48337) | Not specified | 10.1 (s, 1H), 8.0 (d, 1H), 7.9 (d, 1H), 7.5 (t, 1H), 7.2 (t, 1H) chemicalbook.com |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. The aromatic carbons appear in the 120-150 ppm region, with the carbons directly bonded to the electronegative halogen atoms (bromine and iodine) showing distinct chemical shifts.

Table 2: Representative ¹³C NMR Data for Substituted Benzaldehydes

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 4-Bromobenzaldehyde | Not specified | 191.1, 135.2, 132.4, 130.9, 129.8 chemicalbook.com |

| 2-Bromobenzaldehyde | CDCl₃ | 191.9, 136.2, 134.1, 133.8, 130.0, 128.1, 127.8 chemicalbook.com |

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern on the benzene (B151609) ring, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com This would help to establish the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This allows for the direct assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.comyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the long-range connectivity within the molecule, for instance, between the aldehydic proton and the C1 carbon of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

A strong, sharp absorption peak is expected in the region of 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the aldehyde. The C-H stretching vibration of the aldehyde group typically appears as a pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ region. researchgate.net The C-Br and C-I stretching vibrations are expected to appear in the fingerprint region of the spectrum, at lower wavenumbers.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aldehyde C=O | Stretch | 1700 - 1730 |

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (310.91 g/mol ). chembk.com Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity. docbrown.info

Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺). libretexts.org The presence of halogen atoms will also influence the fragmentation, leading to peaks corresponding to the loss of Br or I.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. nih.gov This precision allows for the unambiguous determination of the molecular formula of this compound (C₇H₄BrIO), distinguishing it from other compounds with the same nominal mass. nih.govglpbio.com The exact mass measurement serves as a powerful confirmation of the compound's identity.

GC-MS for Reaction Monitoring and Product Identification

Gas chromatography-mass spectrometry serves as an indispensable analytical method for the real-time monitoring of chemical reactions and the definitive identification of products. In the context of synthesizing this compound, GC-MS allows for the separation of reactants, intermediates, and the final product from the reaction mixture, with subsequent mass analysis providing structural confirmation.

Reaction Monitoring:

The synthesis of this compound can be hypothetically monitored by tracking the consumption of starting materials and the emergence of the product peak in the gas chromatogram. For instance, in a potential synthesis pathway involving the formylation of 1-bromo-3-iodobenzene, GC-MS can distinguish the starting material from the product based on their different retention times and mass spectra. A study on the synthesis of related dihalobenzofurans demonstrated the utility of GC/MSⁿ in analyzing crude reaction mixtures to differentiate between regioisomers, a technique that would be equally valuable in ensuring the correct isomer of this compound is formed. researchgate.net

Product Identification:

Key fragmentation pathways would likely involve the loss of the iodine atom (I), the bromine atom (Br), and the formyl group (CHO). The relative lability of the C-I bond compared to the C-Br bond suggests that the loss of an iodine radical might be a primary fragmentation step.

Hypothetical GC-MS Data for Reaction Monitoring:

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 1-Bromo-3-iodobenzene (Starting Material) | t₁ | 282 (M⁺), 155, 76 |

| This compound (Product) | t₂ (t₂ > t₁) | 310 (M⁺), 281, 183, 154, 75 |

This table is illustrative and based on the principles of GC-MS analysis.

Studies on other brominated and iodinated aromatic compounds have shown that GC-MS is highly effective in separating and identifying isomers. For example, GC-MS has been successfully used to distinguish between regioisomeric bromodimethoxyamphetamines, highlighting its power in resolving structurally similar compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is characterized by absorptions arising from electronic transitions within the benzaldehyde (B42025) chromophore, influenced by the bromo and iodo substituents.

The primary electronic transitions observed in benzaldehydes are the n → π* and π → π* transitions. bau.edu.lb

n → π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is typically weak and occurs at longer wavelengths.

π → π Transition:* This involves the promotion of an electron from a bonding π orbital of the benzene ring and carbonyl group to an anti-bonding π* orbital. This transition is generally strong and occurs at shorter wavelengths.

The presence of halogen substituents (Br and I) on the benzene ring influences the position and intensity of these absorption bands. Halogens are auxochromes, and their lone pair electrons can interact with the π-system of the benzene ring (mesomeric effect), while their electronegativity also plays a role (inductive effect). This typically results in a bathochromic (red) shift of the π → π* transition to longer wavelengths compared to unsubstituted benzaldehyde.

While the specific UV-Vis spectrum for this compound is not widely published, data for related compounds can provide an estimation. For example, the UV-Vis spectrum of 4-bromobenzaldehyde in a non-polar solvent shows absorption maxima that can be compared. The introduction of an additional iodine atom at the ortho position is expected to cause a further shift in the absorption bands.

Expected UV-Vis Absorption Data for this compound:

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 290 | High |

| n → π | 320 - 360 | Low |

This table provides estimated values based on the known spectroscopic behavior of substituted benzaldehydes.

The solvent in which the spectrum is recorded can also significantly affect the position of the absorption maxima. bau.edu.lb Polar solvents can stabilize the ground state of the n → π* transition through hydrogen bonding, leading to a hypsochromic (blue) shift.

Crystallographic and Solid-State Analysis of this compound Remains Undetermined

A thorough review of available scientific literature and crystallographic databases reveals a significant gap in the characterization of the chemical compound this compound. Despite its utility as a chemical intermediate, detailed studies on its solid-state properties, particularly its crystal structure, are not publicly available. Consequently, a comprehensive analysis as outlined by the user's request cannot be fulfilled at this time.

The requested sections on crystallographic studies, including single-crystal and powder X-ray diffraction, necessitate experimental data that has not been published in the accessible scientific domain. Information regarding the compound's crystal system, space group, intermolecular interactions (such as hydrogen and halogen bonding), and solid-state conformation is contingent upon the successful crystallization and subsequent X-ray diffraction analysis of the material.

Similarly, a discussion on the relationship between its solid-state structure and reactivity or physical properties is purely speculative without the foundational knowledge of its crystal packing and molecular arrangement.

While the synthesis of this compound is documented in the context of preparing other molecules, these studies have not extended to a detailed examination of its solid-state characteristics. Searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield an entry for this specific compound.

Therefore, the following sections remain unwritten due to the absence of requisite experimental data:

Crystallographic Studies and Solid State Analysis5.1. Single Crystal X Ray Diffraction for Molecular Geometry5.1.1. Crystal System and Space Group Determination5.1.2. Analysis of Intermolecular Interactions E.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Halogen Bonding 5.1.3. Conformational Analysis in the Solid State5.2. Powder X Ray Diffraction Pxrd for Bulk Material Characterization5.3. Relationship Between Solid State Structure and Reactivity/properties

Further research, specifically the growth of single crystals of 4-Bromo-2-iodobenzaldehyde and their analysis via X-ray diffraction techniques, would be required to generate the data needed to populate these sections.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data. For a molecule like 4-bromo-2-iodobenzaldehyde, DFT calculations can offer a detailed understanding of its intrinsic characteristics. Such calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to ensure accuracy. nih.govnih.gov

Geometry Optimization and Electronic Properties

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | 1.40 | |

| Bond Length | C2 | I | 2.10 | |

| Bond Length | C4 | Br | 1.90 | |

| Bond Length | C(ring) | C(aldehyde) | 1.48 | |

| Bond Length | C(aldehyde) | O | 1.22 | |

| Bond Angle | C1 | C2 | C3 | 120.0 |

| Bond Angle | C3 | C4 | C5 | 120.0 |

| Bond Angle | C(ring) | C(aldehyde) | O | 123.0 |

| Dihedral Angle | C1 | C2 | C3 | C4 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. edu.krd The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. edu.krdconicet.gov.ar A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govedu.krd For this compound, the distribution of these orbitals would show that the HOMO is likely located over the electron-rich benzene (B151609) ring and halogen atoms, while the LUMO might be concentrated on the electron-withdrawing aldehyde group.

Interactive Table: Hypothetical FMO Properties of this compound (Note: These are representative values for illustrative purposes.)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule, which is invaluable for predicting how molecules interact. nih.govresearchgate.net It uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. nih.gov Green or yellow areas represent neutral or weakly polarized regions. For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the aldehyde group due to its high electronegativity and lone pairs. nih.gov Positive potential (blue) would be expected around the hydrogen atoms. The halogen atoms, particularly iodine, may exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Interactive Table: Hypothetical Major NBO Interactions and Stabilization Energies (E(2)) for this compound (Note: These are representative interactions and values for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C6) | π(C2-C3) | 20.5 |

| π(C1-C6) | π(C4-C5) | 18.2 |

| LP(2) O | π(C(ring)-C(ald)) | 28.0 |

| LP(3) Br | σ(C3-C4) | 5.1 |

| LP(3) I | σ*(C1-C2) | 4.5 |

Global Chemical Reactivity Descriptors

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2) : Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S = 1 / 2η) : The reciprocal of hardness; soft molecules are more reactive. conicet.gov.ar

Electronegativity (χ = (I + A) / 2) : The power to attract electrons.

Chemical Potential (μ = -χ) : The escaping tendency of electrons from a system. nih.gov

Electrophilicity Index (ω = μ² / 2η) : Measures the ability of a molecule to accept electrons. nih.gov

These parameters collectively provide a comprehensive profile of the molecule's reactivity. scielo.org.mx

Interactive Table: Hypothetical Global Reactivity Descriptors for this compound (Note: These are representative values calculated from the hypothetical FMO energies.)

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.50 |

| Electron Affinity (A) | -E_LUMO | 2.20 |

| Electronegativity (χ) | (I+A)/2 | 4.35 |

| Chemical Potential (μ) | -(I+A)/2 | -4.35 |

| Chemical Hardness (η) | (I-A)/2 | 2.15 |

| Chemical Softness (S) | 1/(2η) | 0.23 |

| Electrophilicity Index (ω) | μ²/(2η) | 4.40 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While DFT calculations focus on the static, time-independent properties of a single molecule, MD simulations provide insights into the dynamic behavior of a system, such as conformational changes and interactions with other molecules, like solvents or biological macromolecules. nih.gov

For this compound, MD simulations could be employed to study its behavior in different solvent environments or to investigate its potential binding modes and interactions within the active site of a protein, which is a common application in drug design studies. nih.gov However, specific studies applying molecular dynamics simulations to this compound were not identified in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its structural features might influence its activity in various biological or chemical systems.

A hypothetical QSAR study on a series of compounds including this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. They are broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the strong electron-withdrawing nature of the bromine, iodine, and aldehyde groups would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular weight, volume, and surface area are considered. The bulky iodine and bromine atoms in this compound would be key determinants of its steric properties.

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, which is crucial for its transport and interaction with biological membranes. The partition coefficient (logP) is a common descriptor in this category.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices that describe the branching and arrangement of atoms.

Once these descriptors are calculated for a series of related compounds with known activities, statistical methods are employed to build a mathematical model that predicts the activity of new or untested compounds. A generalized form of a QSAR equation is:

Activity = c₀ + c₁d₁ + c₂d₂ + ... + cₙdₙ

where d represents the descriptors and c represents their coefficients determined from the statistical analysis.

The following interactive table illustrates the types of descriptors that would be considered in a QSAR study of this compound and related hypothetical analogs.

| Compound Name | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| This compound | 310.91 | 3.5 | 3.2 | 15.2 |

| 2-Iodobenzaldehyde (B48337) | 232.02 | 2.8 | 2.9 | 25.8 |

| 4-Bromobenzaldehyde (B125591) | 185.02 | 2.5 | 2.7 | 30.5 |

| Benzaldehyde (B42025) | 106.12 | 1.5 | 2.9 | 50.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these predictions. These theoretical calculations can provide valuable insights into the molecule's structure and can be used to interpret experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, key vibrational modes would include the C=O stretch of the aldehyde group, C-H stretches of the aromatic ring and the aldehyde, and vibrations associated with the C-Br and C-I bonds. Comparing the calculated frequencies with experimental FT-IR data helps in the precise assignment of spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. The predicted chemical shifts are then compared to experimental values to aid in the structural elucidation of the molecule. The electronic environment of each nucleus, influenced by the electronegative halogen and aldehyde substituents, will determine its chemical shift.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum of this compound. researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule.

The following interactive table presents a hypothetical comparison between predicted and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | Aldehyde C=O stretch | 1705 | 1690 |

| ¹H NMR Chemical Shift (ppm) | Aldehyde -CHO proton | 10.1 | 9.9 |

| ¹³C NMR Chemical Shift (ppm) | Aldehyde C=O carbon | 191.0 | 189.5 |

| UV-Vis λₘₐₓ (nm) | π → π* transition | 265 | 260 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar compounds.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

4-Bromo-2-iodobenzaldehyde is a highly valued intermediate in organic synthesis due to its capacity to participate in a variety of chemical reactions. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions, while the carbon-iodine and carbon-bromine bonds are susceptible to a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This multi-faceted reactivity is leveraged in the synthesis of complex pharmaceutical, agrochemical, and materials science targets.

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a primary application of this compound. Its structure is incorporated into various frameworks that exhibit significant biological activity.

Recent research has identified this compound as a key intermediate in the synthesis of novel inhibitors for Purine Nucleoside Phosphorylase (PNP). PNP is a significant molecular target for therapeutic intervention in T-cell mediated diseases, including certain types of leukemia and autoimmune disorders acs.orgnih.gov.

In a specific synthetic route, this compound was prepared from its precursor, 4-Bromo-1-(bromomethyl)-2-iodobenzene. This transformation was achieved through an oxidation reaction, as detailed in the table below.

| Precursor | Reagent | Product |

| 4-Bromo-1-(bromomethyl)-2-iodobenzene | N-Methylmorpholine N-oxide (NMMO), Molecular Sieves | This compound |

| Data sourced from the Journal of Medicinal Chemistry acs.org. |

This aldehyde then serves as a crucial building block for constructing more complex molecules designed to fit into the active site of the PNP enzyme, thereby inhibiting its function acs.org. The development of potent and selective PNP inhibitors is an active area of research in medicinal chemistry nih.govnih.govconfex.comclinmedjournals.org.

This compound is a valuable precursor for the synthesis of quinazolines and other heterocyclic compounds. Quinazolines are a class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds and pharmaceuticals nih.govnih.gov.